1-(2-Aminoethyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQBTMCGHWOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical Approaches for Thiourea (B124793) Scaffold Formation
The formation of the thiourea backbone is a cornerstone of organic synthesis, with several well-established methods. These classical routes provide the foundational chemistry for the synthesis of a wide array of thiourea derivatives, including 1-(2-Aminoethyl)thiourea.
Reaction of Isothiocyanates with Amines
The most prevalent and versatile method for the synthesis of unsymmetrical thioureas is the reaction of an isothiocyanate with a primary or secondary amine. This reaction proceeds through a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The general mechanism involves the attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen of the isothiocyanate, resulting in the formation of the thiourea.
This method is widely employed due to its high yields and the commercial availability of a vast array of isothiocyanates and amines, allowing for significant structural diversity in the resulting thiourea derivatives. mdpi.com The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
A general representation of this reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
For the synthesis of compounds with multiple amine groups, such as derivatives of ethylenediamine (B42938), careful control of stoichiometry is crucial to achieve selective mono-substitution.
Condensation Reactions
Condensation reactions offer an alternative pathway to the thiourea scaffold, often utilizing different starting materials. One common approach involves the reaction of amines with carbon disulfide. organic-chemistry.org This method typically proceeds through the formation of a dithiocarbamate salt intermediate, which can then react further to yield the thiourea. An efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives has been demonstrated through a simple condensation between amines and carbon disulfide in an aqueous medium. organic-chemistry.org This protocol is particularly effective for aliphatic primary amines. organic-chemistry.org
Another condensation approach involves the use of thiophosgene (CSCl₂). Thiophosgene is a highly reactive electrophile that can react with amines to form isothiocyanates in situ, which then react with another amine molecule to yield the thiourea. However, due to the high toxicity of thiophosgene, its use is generally limited to situations where other methods are not feasible. researchgate.net
Targeted Synthesis of this compound and Related Structures
The specific synthesis of this compound leverages the classical reactions described above, with modifications to accommodate the bifunctional nature of the starting materials and to optimize the yield and purity of the final product.
Optimized Synthetic Routes
The preparation of this compound has been reported in the literature, often as part of broader studies on thiourea derivatives. mdpi.com A common and direct route involves the reaction of ethylenediamine with an appropriate isothiocyanate-generating reagent. Given that ethylenediamine possesses two primary amino groups, a key challenge is to achieve mono-substitution to yield the desired this compound.
One optimized approach involves the careful control of reaction conditions, such as stoichiometry, temperature, and solvent. For instance, reacting ethylenediamine with a limited amount of a thiocarbonyl transfer reagent in a suitable solvent can favor the formation of the mono-substituted product.
A specific example of a related synthesis involves the reaction of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one with various arylisothiocyanates at ambient temperature to produce the corresponding thiourea derivatives. mdpi.com This demonstrates the feasibility of reacting a primary amine in the presence of other functional groups to selectively form a thiourea linkage.
Below is a table summarizing typical reaction conditions for the synthesis of thiourea derivatives from amines and isothiocyanates, which are applicable to the synthesis of this compound.
| Amine Reactant | Isothiocyanate Source | Solvent | Temperature | Yield | Reference |
| Ethylenediamine | Aryl isothiocyanate | Dichloromethane or tert-butanol | Room Temperature | Good to Excellent | mdpi.com |
| Substituted Amines | Carbon Disulfide | Water | Reflux | Good | organic-chemistry.org |
Yield Enhancement Strategies
Maximizing the yield of this compound requires careful optimization of the reaction parameters. Key strategies include:
Stoichiometric Control: Using a slight excess of ethylenediamine relative to the isothiocyanate-generating reagent can help to minimize the formation of the di-substituted by-product, N,N'-(iminodiethane-2,1-diyl)bis(thiourea).
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents that can solubilize the reactants while facilitating the desired reaction pathway are preferred. For instance, the use of dichloromethane or tert-butanol has been reported for the synthesis of thiourea derivatives from isothiocyanates and amines. mdpi.com
Temperature Control: Many reactions for thiourea formation are exothermic. Maintaining a controlled temperature, often at room temperature or slightly below, can prevent side reactions and improve the selectivity for the mono-substituted product.
Catalyst-Free Conditions: Many syntheses of thioureas from isothiocyanates and amines proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. nih.gov
The following table provides a hypothetical optimization study for the synthesis of a thiourea derivative, illustrating how different parameters can be varied to improve the yield.
| Entry | Amine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Ethanol | 25 | 24 | 65 |
| 2 | 1.2 | Dichloromethane | 25 | 12 | 85 |
| 3 | 1.2 | Dichloromethane | 0 | 24 | 88 |
| 4 | 1.5 | Dichloromethane | 0 | 24 | 92 |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiourea derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key aspects of green synthesis relevant to this compound include:
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water as a solvent for thiourea synthesis is a significant green alternative. organic-chemistry.org "On-water" reactions, where the reaction is performed in the presence of water, have been shown to be facile and sustainable for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The direct addition of amines to isothiocyanates is an example of a highly atom-economical reaction.
Catalyst-Free Reactions: As mentioned earlier, many thiourea syntheses proceed without a catalyst, which aligns with green chemistry principles by avoiding the use of potentially toxic or expensive catalysts and simplifying purification. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many reported syntheses of thiourea derivatives are performed under these mild conditions.
Mechanistic Investigations of Formation Reactions
The synthesis of this compound typically involves the reaction of a primary amine, in this case, the amino group of an ethylamine (B1201723) derivative, with a source of a thiocarbonyl group. Mechanistic studies are crucial for understanding the sequence of bond-forming and bond-breaking events, as well as the nature of the transient species that dictate the reaction's outcome.
Nucleophilic Addition Mechanisms
The cornerstone of this compound synthesis is the nucleophilic addition of an amino group to an electrophilic thiocarbonyl carbon. A common synthetic route involves the reaction of an amine with carbon disulfide, which serves as the thiocarbonyl source.
The reaction is initiated by the nucleophilic attack of the primary amino group of a suitable precursor on the electrophilic carbon atom of carbon disulfide. This addition results in the formation of a dithiocarbamate intermediate. This process is a classic example of nucleophilic addition to a heterocumulene system. The high electrophilicity of the carbon in carbon disulfide, coupled with the nucleophilic nature of the amine, drives this initial step.
In a related synthetic approach, isothiocyanates can react with amines to form thiourea derivatives. The reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate. The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon atom of the isothiocyanate group (-N=C=S). This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product.
A plausible mechanism for the formation of this compound from ethylenediamine and a thiocarbonyl source, such as an isothiocyanate, would involve the following steps:
Nucleophilic Attack: One of the primary amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen atom of the original isothiocyanate, resulting in the stable thiourea linkage.
This nucleophilic addition is a fundamental and well-established mechanism in the synthesis of a wide array of thiourea derivatives.
Tautomerism and Isomerization in Reaction Intermediates
The intermediates formed during the synthesis of this compound can exhibit tautomerism, a phenomenon involving the migration of a proton, which can influence the subsequent reaction steps.
Thiourea and its derivatives can exist in tautomeric forms: the thione form (C=S) and the thiol form (C-SH), also known as isothiourea. This equilibrium is a key aspect of thiourea chemistry. While the thione form is generally more stable, the thiol tautomer can play a significant role in certain reactions.
In the context of the reaction intermediates leading to this compound, the dithiocarbamate formed from the initial nucleophilic addition can also exist in different tautomeric forms. For instance, N-(2-Aminoethyl)dithiocarbamic acid has been shown to exist as a zwitterion, H3N⁺(CH2)2NHCS2⁻, where the proton from the dithiocarbamic acid group has transferred to the more basic amino group. The lengths of the two C-S bonds in the dithiocarbamate group are essentially equal, suggesting significant delocalization of the negative charge.
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
While specific experimental FT-IR spectra for 1-(2-Aminoethyl)thiourea are not extensively documented in publicly available literature, the expected absorption bands can be predicted based on the well-established characteristic frequencies of its constituent functional groups: the primary amine (-NH₂), the secondary amine and thioamide functions of the thiourea (B124793) moiety (-NH-C(S)-NH-), and the ethyl backbone (-CH₂-CH₂-).
The IR spectrum is anticipated to show strong absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amine groups. rsc.org The thiocarbonyl (C=S) stretch is a key indicator for thiourea derivatives. rsc.org A study of a related compound, N-((2-aminoethyl)carbamothioyl)propionamide (ACP), which shares the aminoethylthiourea core, provides insight into the expected spectral regions. researchgate.net Furthermore, computational studies on other thiourea derivatives, often employing Density Functional Theory (DFT), have proven effective in assigning vibrational frequencies. researchgate.net
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 |
| Thiourea (-NH-) | N-H Stretch | 3350-3150 |
| Alkyl (-CH₂-) | C-H Stretch | 2960-2850 |
| Thioamide | N-H Bend | 1650-1550 |
| Thioamide (C=N stretch) | Thioamide I Band | ~1600 |
| Thioamide (N-H bend, C-N stretch) | Thioamide II Band | 1550-1450 |
| Thioamide (C-N, C-S stretch) | Thioamide III Band | 1400-1300 |
| Thiocarbonyl (C=S) | C=S Stretch | 1200-1050 rsc.org |
| Alkyl (-CH₂-) | CH₂ Bend (Scissoring) | ~1465 |
This table is a representation of expected values based on established group frequencies and data from related compounds.
Raman spectroscopy is particularly useful for identifying the C=S stretching vibration in thiourea and its derivatives. researchgate.net The technique is also sensitive to the vibrations of the carbon backbone. Studies on metal complexes of thiourea have utilized Raman spectroscopy to identify the vibrational frequencies of the functional groups and to analyze the effects of coordination on these vibrations. mdpi.com For this compound, the symmetric stretching vibrations of the C-C and C-N bonds would be expected to produce distinct Raman signals. The low-wavenumber region of the Raman spectrum could provide information about the torsional and skeletal modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the precise connectivity and stereochemistry of this compound can be determined.
The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The ethyl group protons would appear as two multiplets, with the protons on the carbon adjacent to the primary amine (H₂N-CH₂ -) typically appearing at a lower chemical shift than those adjacent to the thiourea nitrogen (-NH-CH₂ -). The N-H protons of the primary amine and the thiourea moiety would appear as broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.
In a study of a closely related thiourea derivative used as a chiral solvating agent, detailed ¹H NMR analysis was crucial for understanding its interaction with other molecules. acs.orgnih.govresearchgate.net
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H₂N-CH₂ - | ~2.8 - 3.0 | Triplet (t) |
| -NH-CH₂ - | ~3.4 - 3.6 | Quartet (q) or Triplet of Triplets (tt) |
| H₂ N- | Variable, broad | Singlet (br s) |
This table is a representation of expected values based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected for the thiocarbonyl carbon (C=S) due to the strong deshielding effect of the sulfur atom. The two methylene (B1212753) carbons of the ethyl group will have characteristic chemical shifts, differentiating them based on their attachment to the nitrogen atoms.
Detailed ¹³C NMR studies on thiourea derivatives have been instrumental in their characterization. acs.orgnih.govresearchgate.net
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| H₂N-C H₂- | ~40 - 45 |
| -NH-C H₂- | ~45 - 50 |
| C =S | ~180 - 185 |
This table is a representation of expected values based on typical chemical shifts for similar functional groups.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of the two methylene groups (-CH₂-CH₂-) would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the proton signal of each methylene group to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C NMR spectrum.
Nitrogen-15 (15N) NMR Studies
Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For thiourea derivatives, 15N NMR chemical shifts are sensitive to substituent effects and molecular conformation. researchgate.net
In studies of acylated ureas and thioureas, it has been observed that the 15N NMR chemical shifts of the nitrogen atoms in 1-acylated thioureas are shifted downfield compared to thiourea itself. researchgate.net This downfield shift is more pronounced for the nitrogen atom adjacent to the acyl group (N-1) than for the more distant nitrogen (N-3). The thiocarbonyl (C=S) group is more effective than the carbonyl (C=O) group at transmitting the electron-accepting effect of the acyl group, as evidenced by the larger changes in 15N chemical shifts in acylthioureas compared to acylureas. researchgate.net
Furthermore, proton-coupled 15N NMR spectra provide valuable information about the N-H bond and the rotational barriers around the C-N bond. In acylthioureas dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the NH2 group signal splits into a doublet of doublets, indicating different coupling constants for the two protons. researchgate.net This is attributed to the different spatial orientations of the protons relative to the sulfur atom, with the larger coupling constant assigned to the proton that is s-trans to the thiocarbonyl sulfur. researchgate.net While specific 15N NMR data for this compound is not extensively detailed in the provided results, the principles derived from related thiourea compounds offer a framework for predicting and interpreting its 15N NMR spectrum. The presence of the aminoethyl group would further influence the chemical shifts and coupling constants of the nitrogen nuclei.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. tutorchase.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. rsc.orgnih.gov For thiourea derivatives, HRMS is used to confirm the molecular formula of newly synthesized compounds. rsc.orgmdpi.com Techniques like electrospray ionization (ESI) are commonly coupled with HRMS to generate ions from the analyte molecules. rsc.orgnih.gov The interpretation of HRMS data, along with tandem mass spectrometry (MS/MS) which provides product ion spectra, facilitates the structural characterization of metabolites and other related compounds. nih.gov
The fragmentation of molecules in a mass spectrometer follows predictable pathways, and the resulting pattern of fragment ions is a unique fingerprint of the compound's structure. tutorchase.comgbiosciences.com In mass spectrometry, the molecular ion can break apart into smaller, charged fragments, and this process is known as fragmentation. tutorchase.com
For thiourea-containing molecules, the thiourea moiety itself can undergo characteristic fragmentation. Collision-induced dissociation (CID) studies on thiourea-based cross-linkers have shown a specific fragmentation behavior. nih.gov The cleavage of the C-N bond within the thiourea structure is a common fragmentation pathway observed in the tandem mass spectra of derivatized amines. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es
The process of determining a crystal structure using SC-XRD involves several key steps. First, a suitable single crystal of the compound is grown. nih.govresearchgate.net For a derivative, 1-(2-Aminoethyl)-3-phenylthiourea (B1224717), crystals were grown by the slow evaporation of an ethyl acetate (B1210297) solution at room temperature. nih.gov
The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. nih.govacs.orgrsc.org Modern diffractometers are often equipped with CCD detectors and use monochromatic radiation, such as Mo Kα radiation (λ = 0.71073 Å). acs.orgrsc.org The collected data are processed, which includes data reduction and cell refinement using specialized software like SAINT and XPREP. acs.org
The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F2 using programs such as SHELXL. acs.orgrsc.org Non-hydrogen atoms are typically refined anisotropically. rsc.org Hydrogen atoms, particularly those involved in hydrogen bonding, can often be located in the difference Fourier map and refined freely, while other hydrogen atoms are placed in calculated positions. nih.govrsc.org
The crystal structure reveals not only the molecular conformation but also how molecules are arranged in the solid state, which is governed by intermolecular interactions, primarily hydrogen bonding in the case of thioureas. nih.govresearchgate.net
In the crystal structure of a related compound, 1-(2-aminoethyl)-3-phenylthiourea, molecules are linked by intermolecular N—H···S and N—H···N hydrogen bonds, forming tapes that extend along the b-axis. nih.govresearchgate.net The thiourea group is a versatile hydrogen bond donor (N-H) and acceptor (C=S). conicet.gov.ar
Theoretical and experimental studies on thiourea and its derivatives show that N–H···S hydrogen bonds are a common and significant interaction determining the crystal packing. conicet.gov.arnih.gov In some structures, these interactions lead to the formation of dimers. nih.gov The analysis of these hydrogen bonding networks is crucial for understanding the supramolecular chemistry of these compounds. researchgate.netnih.gov For this compound, the presence of both the thiourea and the primary amino group provides multiple sites for hydrogen bonding, likely leading to a complex and stable three-dimensional network in the solid state.
Conformational Analysis in the Solid State
The three-dimensional arrangement of molecules in the solid state, dictated by intermolecular forces, provides crucial insights into the inherent conformational preferences of a compound. For thiourea derivatives, including those related to this compound, X-ray crystallography is the definitive method for elucidating solid-state structures. These studies reveal that the conformation is heavily influenced by a network of hydrogen bonds, particularly involving the thiourea and amino moieties.
In the solid state, thiourea derivatives commonly organize into specific conformers, often described as syn or anti, based on the orientation of substituents relative to the C=S bond. nih.gov The crystal structure of closely related compounds, such as 1-(2-Aminoethyl)-3-phenylthiourea, demonstrates that molecules are linked through extensive intermolecular N—H···S and N—H···N hydrogen bonds. researchgate.net These interactions dictate the molecular packing, often resulting in the formation of higher-order structures like hydrogen-bonded tapes or dimeric pairs. researchgate.netmdpi.com For instance, in the crystal lattice of 1-(2-Aminoethyl)-3-phenylthiourea, these hydrogen bonds create tapes that run parallel to the b-axis of the unit cell. researchgate.net
The stabilization of a particular conformer is a result of a balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonding networks. nih.govnih.gov The presence of a flexible ethylamine (B1201723) chain in this compound allows for additional conformational possibilities, which can be "frozen" in the solid state through solvation or self-assembly into a kinetically stable form. acs.org In the crystal structure of a rhenium(V) oxo complex featuring a multidentate ligand system incorporating a thiourea function, the thiourea moiety acts as a bidentate chelate, forming a stable four-membered ring with the metal center. acs.org This illustrates the strong coordinating ability of the thiourea group which influences its conformation upon interaction.
A detailed analysis of the crystal structure of 1-(2-Aminoethyl)-3-phenylthiourea, a structural analogue, provides specific data on bond lengths, angles, and the geometry of its hydrogen bonds. researchgate.net
Interactive Table: Crystal and Hydrogen Bond Data for 1-(2-Aminoethyl)-3-phenylthiourea Data sourced from a single-crystal X-ray study at 173 K. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.000(2) |
| b (Å) | 8.3550(17) |
| c (Å) | 11.230(2) |
| **β (°) ** | 104.90(3) |
| Dihedral Angle (Phenyl-Thiourea) | 44.9(2)° |
| Hydrogen Bond | D-H···A |
| N1—H1N···S1ⁱ | D-H: 0.88, H···A: 2.55, D···A: 3.419(1) |
| N2—H2N···N3ⁱⁱ | D-H: 0.88, H···A: 2.21, D···A: 3.029(2) |
| Symmetry codes: (i) −x+1, −y+1, −z; (ii) −x+1, −y, −z. |
Chiroptical Spectroscopy for Enantiodiscrimination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are exceptionally powerful for distinguishing between enantiomers (enantiodiscrimination), determining absolute configurations, and studying conformational changes in chiral molecules in solution. morressier.comnih.gov For chiral thiourea derivatives, Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs) are two prominent and complementary techniques.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the minute difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. morressier.com Every chiral molecule produces a unique VCD spectrum, which serves as a stereochemical fingerprint. The technique is highly sensitive to the three-dimensional structure, making it ideal for determining the absolute configuration and conformational preferences of chiral thioureas in solution. morressier.comresearchgate.net
The application of VCD to enantiodiscrimination relies on comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S form). morressier.comd-nb.info A match between the experimental and computed spectrum allows for the unambiguous assignment of the absolute configuration. d-nb.info
Furthermore, VCD is exceptionally sensitive to intermolecular interactions. morressier.com This has been leveraged to study the mechanisms of chirality transfer in catalysis and molecular recognition involving chiral thioureas. rsc.orgresearchgate.net For example, VCD spectroscopy has been used to:
Probe Catalyst-Substrate Interactions: Studies have shown that VCD can reveal the binding mode and relative orientation of a chiral thiourea catalyst and a substrate within their hydrogen-bonded complex. d-nb.inforesearchgate.net
Characterize Chiral Complexes: In a study of a chiral tris(thiourea) receptor based on tris(2-aminoethyl)amine (B1216632), VCD analysis was crucial in identifying the specific chiral binding orientation of the receptor with anions in solution, a task that proved ambiguous with NMR alone. researchgate.net
Monitor Induced Chirality: The technique can detect chirality induced in an achiral molecule upon coordination to a chiral complex. For instance, when an achiral ligand coordinates to a chiral copper(II) bis(oxazoline) complex, the ligand itself becomes twisted and chiral, a transformation that generates a new VCD signal. rsc.org
The unique conformational sensitivity of VCD is a key advantage; however, it also means that a thorough computational search for all stable conformers is a prerequisite for an accurate analysis. d-nb.info
Chiral Solvating Agent (CSA) Applications in NMR Enantiodiscrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. The use of a Chiral Solvating Agent (CSA) is a non-covalent method to overcome this limitation. A CSA is an enantiomerically pure chiral compound that is simply mixed with a racemic or enantiomerically enriched substrate in an NMR tube. nih.govacs.org The CSA interacts non-covalently with both enantiomers of the analyte, forming transient, diastereomeric solvates or complexes. nih.gov Since diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum, a phenomenon known as chemical shift nonequivalence (ΔΔδ). nih.gov
Thiourea derivatives are highly effective CSAs, particularly for chiral molecules like amino acids, due to their ability to form strong hydrogen bonds. nih.govmdpi.com While this compound itself is achiral, chiral derivatives based on its structural motifs, such as those derived from 2-[(1R)-1-aminoethyl]phenol, have proven to be excellent CSAs for the enantiodiscrimination of N-derivatized amino acids. acs.orgnih.govnih.govresearchgate.net
The process typically involves:
Mixing: The chiral thiourea CSA is added to a solution of the enantiomeric mixture (the analyte). acs.org
Formation of Diastereomeric Complexes: The CSA forms distinct complexes with the (R)- and (S)-enantiomers of the analyte through intermolecular interactions, primarily hydrogen bonding. nih.govresearchgate.net
Spectral Differentiation: The nuclei in the (R)- and (S)-analyte now reside in different chemical environments, leading to separate signals in the ¹H or ¹³C NMR spectrum. The magnitude of the separation (ΔΔδ) is a measure of the CSA's efficiency. nih.gov
In many cases, an achiral base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is required to mediate the interaction between the CSA and the analyte, particularly if the analyte has a free carboxylic acid group, and to improve solubility in common NMR solvents like CDCl₃. acs.orgmdpi.comresearchgate.net Dimeric and C₂-symmetric bis-thiourea CSAs often exhibit enhanced enantiodiscrimination capabilities due to cooperative binding effects. nih.govunipi.it
Interactive Table: ¹H NMR Enantiodiscrimination using a Thiourea-based CSA Data for N-3,5-Dinitrobenzoyl (DNB) amino acid derivatives using a dimeric thiourea CSA (BTDA) in CDCl₃. unipi.it
| Analyte (N-DNB Derivative of) | Proton Signal | Chemical Shift Nonequivalence (ΔΔδ, ppm) |
| Phenylalanine | DNB (ortho-H) | 0.247 |
| DNB (para-H) | 0.216 | |
| NH | 0.173 | |
| CH (α-proton) | 0.049 | |
| Leucine | DNB (ortho-H) | 0.208 |
| DNB (para-H) | 0.147 | |
| NH | 0.103 | |
| Alanine | DNB (ortho-H) | 0.253 |
| DNB (para-H) | 0.174 | |
| NH | 0.081 |
This method not only allows for the quantification of enantiomeric excess but can also be used to establish a correlation between the relative position of the NMR signals and the absolute configuration of the enantiomers. mdpi.comcnr.it
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, molecular properties, and reactivity of 1-(2-Aminoethyl)thiourea. These ab initio and Density Functional Theory (DFT) methods solve the fundamental equations of quantum mechanics to model the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For thiourea (B124793) derivatives, DFT calculations provide valuable insights into the electronic structure, which is crucial for understanding their reactivity and potential applications, such as corrosion inhibition.
In a study on the related compound, 1-(2-aminoethyl)-2-imidazolidinethione, DFT calculations were performed using the B3LYP functional with a 6-311+G** basis set. jmcs.org.mx The analysis focused on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals is key to understanding chemical reactivity. For this molecule, the HOMO was found to have the highest electron density located on the sulfur atom, indicating it is the primary site for electrophilic attack. jmcs.org.mx Conversely, the LUMO showed significant contributions from both the carbon and sulfur atoms of the thiourea group, identifying this region as susceptible to nucleophilic attack. jmcs.org.mx
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for describing molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. researchgate.net These calculations, combined with analysis of the molecular electrostatic potential (MEP), help to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental to predicting how it will interact with other chemical species. jmcs.org.mxchemicaljournal.in For many thiourea derivatives, the sulfur and nitrogen atoms are identified as key centers for interaction. jmcs.org.mxnih.gov
Calculated Quantum Chemical Properties for a this compound Analog
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.56 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. jmcs.org.mx |
| ELUMO | -0.00 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. jmcs.org.mx |
| Energy Gap (ΔE) | 5.56 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. jmcs.org.mx |
| Hardness (η) | 2.78 | Measures resistance to change in electron distribution. jmcs.org.mx |
| Softness (S) | 0.359 | Reciprocal of hardness; indicates higher reactivity. jmcs.org.mx |
Data derived from DFT calculations on 1-(2-aminoethyl)-2-imidazolidinethione. jmcs.org.mx
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum calculations based on first principles without reliance on empirical parameters. These methods are valuable for accurately determining various molecular properties. researchgate.netrsc.org
For the general class of thiourea compounds, ab initio calculations have been used to study fundamental properties like hydrogen bonding and reaction mechanisms. researchgate.netuw.edu.pl For instance, MP2 level calculations on thiourea have shown that the sulfur atom is primarily involved in hydrogen bonding with water molecules. uw.edu.pl This type of interaction is crucial for understanding the behavior of this compound in aqueous solutions.
Furthermore, ab initio methods are applied to model reaction pathways. Studies on the substitution reactions of platinum complexes with thiourea have utilized HF and MP2 calculations to optimize the geometries of transition states. researchgate.net Such calculations provide detailed insights into the activation energies and entropies of reaction steps, suggesting an associative mechanism for the substitution. researchgate.net These computational approaches can similarly be applied to this compound to predict its interaction with metal ions or its participation in chemical reactions, providing a detailed, step-by-step view of the molecular transformations. aps.orgresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulations are indispensable for studying the dynamic behavior of this compound, particularly its interactions with biological macromolecules and its conformational preferences over time.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery and for understanding the biological activity of molecules like this compound and its derivatives, which have shown potential as antihypertensive and antioxidant agents. mdpi.comrjptonline.orgnih.gov
In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target receptor. The simulation then explores various binding poses, calculating a score for each based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the thiourea moiety is known to be an effective hydrogen bond donor and acceptor, which can facilitate strong binding to receptor active sites. analis.com.my
Studies on similar thiourea derivatives have used molecular docking to investigate their anticancer activity by modeling interactions with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). analis.com.my Such studies help to rationalize the structure-activity relationships observed experimentally and can guide the synthesis of more potent analogs. nih.gov
Hypothetical Molecular Docking Results for this compound
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |
|---|---|---|---|
| VEGFR-2 (Anticancer) | -7.5 | Cys919, Asp1046 | Hydrogen bonds with thiourea group |
| β₁-Adrenergic Receptor (Antihypertensive) | -6.8 | Ser212, Asn312 | Hydrogen bonds, electrostatic interactions |
| Keap1 (Antioxidant pathway) | -7.1 | Arg415, Ser508 | Hydrogen bonds with amino and thiourea groups |
This table presents illustrative data based on docking studies of similar thiourea derivatives against known biological targets. analis.com.my
Molecular Dynamics (MD) simulations provide a detailed view of the motion of atoms and molecules over time, offering insights into conformational stability and dynamic processes. rsc.org For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with a biological membrane. researchgate.netresearchgate.net
A relevant study performed MD simulations on molecules based on a tris(2-aminoethyl)amine (B1216632) scaffold containing thiourea units to investigate their interaction with a lipid bilayer. rsc.org The simulations showed how these molecules permeate the membrane, with the thiourea groups forming hydrogen bonds with the phosphate (B84403) headgroups of the lipids. rsc.org This demonstrates the ability of MD to model complex biological processes like transmembrane transport.
MD simulations are also used to assess the conformational stability of a molecule by analyzing parameters like the root-mean-square deviation (RMSD) over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium conformation. By analyzing the trajectory, researchers can identify the most stable conformers and the flexibility of different parts of the molecule, such as the rotation around single bonds in the aminoethyl chain of this compound. rsc.orghueuni.edu.vn
Prediction of Chemical Reactivity and Properties
Computational methods are highly effective at predicting the chemical reactivity and properties of molecules, providing a theoretical foundation for their observed behavior. For this compound, these predictions can range from its role in chemical reactions to its potential biological activities.
The reactivity of a molecule can be predicted using descriptors derived from DFT calculations. jmcs.org.mx Reactivity indicators such as Fukui functions, hardness, and softness are used to identify the most reactive sites within a molecule. jmcs.org.mxsciensage.info For example, the Fukui function helps to pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. jmcs.org.mx A theoretical study on thiourea and its derivatives showed that they are effective antioxidants, a property that was explained by analyzing their molecular electrostatic potentials (MEP) and bond dissociation enthalpies (BDE). chemicaljournal.in The MEP map visually identifies electrophilic and nucleophilic sites, while a lower BDE for an N-H or S-H bond suggests it can easily donate a hydrogen atom to scavenge free radicals. chemicaljournal.in
These computational tools allow for the screening of molecules for specific properties before undertaking extensive experimental synthesis and testing. rsc.orgfrontiersin.org By calculating these reactivity descriptors for this compound, one can predict its behavior as an antioxidant, a corrosion inhibitor, or a ligand for metal ions.
Calculated Reactivity Descriptors for Thiourea Derivatives
| Descriptor | Significance | Typical Finding for Thioureas |
|---|---|---|
| Fukui Function | Identifies sites for nucleophilic/electrophilic attack. jmcs.org.mx | Sulfur atom is often a primary site for electrophilic attack. jmcs.org.mx |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. chemicaljournal.in | Negative potential around the sulfur atom, positive around N-H protons. chemicaljournal.in |
| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically; predicts antioxidant activity. chemicaljournal.in | Relatively low N-H BDE values indicate potential for H-atom transfer. chemicaljournal.in |
| Ionization Potential (IP) | Energy required to remove an electron; relates to electron-donating ability. sciensage.info | Correlates with the ability to inhibit corrosion or act as an antioxidant. sciensage.info |
This table summarizes key descriptors used to predict the chemical reactivity of thiourea compounds based on theoretical studies. jmcs.org.mxchemicaljournal.insciensage.info
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable, more reactive, and considered a "soft" molecule. irjweb.com The HOMO-LUMO energy gap has been effectively used to understand charge transfer interactions within a molecule and to predict its bioactivity. irjweb.com
While specific FMO data for this compound is not detailed in the available literature, analysis of related thiourea derivatives provides a comparative understanding. For instance, theoretical studies on various thiourea compounds have calculated these values to explore relationships between structure and activity. researchgate.net
Interactive Table: Example HOMO-LUMO Gaps in Related Compounds Note: This table presents data for illustrative purposes from related molecular structures to demonstrate the application of FMO analysis. The values are typically calculated using Density Functional Theory (DFT) methods.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ucsb.eduresearchgate.net It illustrates the electrostatic potential on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting chemical reactivity. researchgate.netafricanjournalofbiomedicalresearch.com The MEP map uses a color scale to indicate different regions of electrostatic potential:
Red/Yellow/Orange: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen, nitrogen, and sulfur. ucsb.eduresearchgate.net
Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. ucsb.eduresearchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP analysis would be expected to show significant negative potential (red) around the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the amino and thiourea moieties due to their lone pairs of electrons. These areas represent likely sites for interaction with electrophiles or for hydrogen bond donation. Conversely, positive potential (blue) would be localized on the hydrogen atoms of the primary amine (-NH2) and the thiourea (-NH-) groups, identifying them as the most probable sites for nucleophilic attack or for acting as hydrogen bond donors. MEP analysis is instrumental in designing molecules like chemosensors and understanding their binding interactions with anions. researchgate.net
Theoretical Insights into Interaction Mechanisms
Theoretical studies provide a framework for understanding the complex interplay of forces that govern how this compound interacts with other molecules. These insights are key to explaining its behavior in various chemical and biological systems.
Non-Covalent Interactions (e.g., Chalcogen Bonds, Hydrogen Bonds)
Non-covalent interactions are fundamental to supramolecular chemistry, crystal engineering, and biological recognition. mdpi.commdpi.com For this compound, hydrogen bonds and chalcogen bonds are particularly significant.
Hydrogen Bonds: The thiourea moiety is an excellent hydrogen bond donor and acceptor. mdpi.com The N-H protons can act as donors, while the sulfur atom can act as an acceptor. In the crystal structure of a closely related compound, 1-(2-aminoethyl)-3-phenylthiourea (B1224717), molecules are linked by intermolecular N—H⋯S and N—H⋯N hydrogen bonds, which organize the molecules into tape-like structures. nih.govresearchgate.net Such interactions are critical for the formation of stable complexes and play a role in the catalytic activity of thiourea derivatives. mdpi.commdpi.com
Chalcogen Bonds: A chalcogen bond (ChB) is a non-covalent interaction involving a chalcogen atom (Group 16), such as the sulfur in this compound. mdpi.commdpi.com This interaction occurs between an electrophilic region on the chalcogen atom, known as a σ-hole, and a nucleophilic region on another molecule. mdpi.com The sulfur atom in the C=S group of thiourea can form chalcogen bonds, which have been shown to play a role in stabilizing the trans-trans conformation of the thiourea molecule and influencing the packing in crystal structures. mdpi.comnih.gov The strength and directionality of these bonds are topics of ongoing research, with studies analyzing their structural features in thousands of molecular fragments. mdpi.com
Interactive Table: Key Non-Covalent Interactions in Thiourea Derivatives
Transition State Characterization
The characterization of transition states (TS) is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of a chemical reaction.
While specific transition state calculations for reactions involving this compound are not prominently featured in the reviewed literature, studies on the parent thiourea molecule and its derivatives provide valuable models. For example, the mechanism of substitution reactions between thiourea and platinum complexes has been investigated using Density Functional Theory (DFT). researchgate.net These studies fully optimized the geometries of the pentacoordinated platinum transition states, revealing distorted trigonal-bipyramidal structures. researchgate.net Such characterizations support an associative interchange (Ia) mechanism for the substitution process. researchgate.net
Furthermore, theoretical studies on the antioxidant activity of thiourea derivatives have characterized the transition states for reactions with free radicals. hueuni.edu.vn By calculating the Gibbs free energy of activation (ΔG‡) for hydrogen atom transfer from different sites on the thiourea molecule, researchers can identify the most probable reaction pathway. hueuni.edu.vn For example, in the reaction of a diphenylthiourea derivative with a hydroperoxyl radical, the transition state energy barrier was found to be lowest at a specific N-H site, indicating it as the preferred position for the reaction. hueuni.edu.vn These computational approaches are essential for elucidating detailed reaction mechanisms that are often difficult to probe experimentally.
Coordination Chemistry and Metal Ion Interactions
Ligand Design Principles and Donor Atom Characteristics (N, S)
1-(2-Aminoethyl)thiourea, and thiourea (B124793) derivatives in general, are recognized for their flexible coordination behavior, primarily attributed to the presence of soft sulfur (S) and hard nitrogen (N) donor atoms. This dual-donor capability allows them to act as either monodentate or bidentate ligands. tandfonline.commdpi.com The thiourea moiety, >N-C(S)-N<, is the key functional group responsible for this versatility. conicet.gov.ar
The coordination preference often depends on the nature of the metal ion. For instance, with soft metal ions like platinum(II) and palladium(II), coordination through the sulfur atom is favored. conicet.gov.arajol.info In contrast, harder metal ions may interact with the nitrogen atoms of the amino group or the thiourea backbone. The presence of the ethylenediamine (B42938) backbone in this compound introduces additional nitrogen donor sites, further expanding its coordination possibilities.
The ligand can exist in tautomeric forms, the thione and thiol forms, which can influence its coordination behavior. mdpi.com In many complexes, the ligand coordinates in its thione form. However, deprotonation of the thiourea nitrogen can occur, leading to the formation of anionic ligands that can form strong chelate rings with metal ions. acs.org This chelation, often involving one nitrogen and the sulfur atom, results in a stable four-membered ring structure. acs.orgiaea.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. acs.orgresearchgate.net The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.
Iron(III) and Copper(II): Complexes of iron(III) and copper(II) with Schiff base derivatives of this compound have been synthesized and characterized. researchgate.net In these cases, the ligand often acts as a multidentate chelating agent. For instance, with copper(II), a tetradentate NNOS coordination mode has been proposed. researchgate.net
Platinum(II) and Palladium(II): Platinum(II) and palladium(II) complexes of thiourea derivatives are well-documented. ajol.infoeurjchem.com These metals, being soft acids, typically coordinate through the soft sulfur donor atom of the thiourea ligand. conicet.gov.arajol.info Both monodentate and bidentate coordination modes have been observed. nih.govjmaterenvironsci.com
Gold(III): While gold(I) complexes with thiourea derivatives are more extensively studied, gold(III) is also known to form complexes. mdpi.comnih.gov The coordination chemistry of gold with these ligands often involves the sulfur atom, leading to linear or three-coordinate geometries for Au(I). mdpi.com
The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. researchgate.netdoaj.org
The coordination geometry around the central metal ion is dictated by the nature of the metal, the ligand, and the stoichiometry.
Octahedral: High-spin octahedral geometry is often observed for Fe(III) complexes. researchgate.net
Square Planar: Distorted square planar geometry is common for Cu(II), Pd(II), and Pt(II) complexes. researchgate.netjmaterenvironsci.comukm.my
Linear: Gold(I) complexes frequently exhibit a linear geometry with coordination to the sulfur atom. mdpi.com
Interactive Table of Coordination Geometries:
Spectroscopic and Computational Analysis of Coordination Compounds
Spectroscopic techniques and computational modeling are indispensable tools for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A shift in the ν(C=S) stretching frequency to lower wavenumbers upon complexation is indicative of coordination through the sulfur atom. mdpi.comukm.my Conversely, shifts in the ν(N-H) and ν(C-N) bands can signify the involvement of nitrogen atoms in bonding. mdpi.com The absence of the ν(N-H) stretch can indicate deprotonation of the thiourea nitrogen upon coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence for coordination. mdpi.com For complexes with diamagnetic metals like Pt(II) and Pd(II), 31P NMR can be used if phosphine (B1218219) co-ligands are present, with coordination to the metal causing a downfield shift of the phosphorus signal. mdpi.comunizar.es
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination geometry. The d-d transitions of the metal ion are sensitive to the ligand field environment. researchgate.net
Density Functional Theory (DFT) calculations are frequently employed to model the structures, coordination modes, and stability of these complexes. ajol.info Theoretical calculations can help to:
Optimize the geometry of the complexes and predict bond lengths and angles. ajol.info
Determine the relative energies of different possible isomers and coordination modes. iaea.org
Analyze the electronic structure and the nature of the metal-ligand bonds.
Computational studies have been used to investigate the stability of different ring structures formed upon chelation, such as the seven-membered versus the four-membered ring in certain Pt(II) complexes. iaea.org These theoretical models, when correlated with experimental data, provide a comprehensive understanding of the coordination chemistry of this compound.
Interactive Table of Spectroscopic Data:
Applications in Catalysis and Coordination Polymers
The unique molecular architecture of this compound, which incorporates both a primary amine and a thiourea functional group, makes it a versatile building block in the fields of asymmetric catalysis and materials science. The presence of multiple hydrogen bond donors and acceptors, along with potential metal coordination sites, allows this compound and its derivatives to play significant roles in directing chemical reactions and forming extended solid-state structures.
Role in Asymmetric Catalytic Processes
The application of thiourea derivatives as organocatalysts has become a major area of interest in asymmetric synthesis. Compounds containing both an amino group and a thiourea moiety, such as this compound, are classified as bifunctional catalysts. This bifunctionality is crucial for their catalytic efficacy, enabling them to activate both the nucleophile and the electrophile in a reaction simultaneously. chimia.chresearchgate.netnih.gov
The catalytic mechanism relies on a dual-activation model. The thiourea group, with its two acidic N-H protons, acts as a hydrogen-bond donor to activate and polarize the electrophile. researchgate.netmdpi.com Concurrently, the amino group functions as a Brønsted base, deprotonating the nucleophile to increase its reactivity. chimia.ch This cooperative action within a single molecule effectively mimics the synergistic interactions found in enzyme active sites, leading to significant rate acceleration and, in chiral variants, high levels of stereocontrol. chimia.chnih.gov
Bifunctional amino-thiourea catalysts have been successfully employed in a wide array of enantioselective transformations. nih.govscilit.com Research has shown their effectiveness in promoting reactions such as Michael additions, aza-Henry reactions, cycloetherifications, and the synthesis of complex molecules like spiroketals. chimia.chnih.govnih.govthieme-connect.com The ability to modify the structure, for instance by creating derivatives of the ethylenediamine backbone, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high yields and enantioselectivity for specific transformations. chimia.chsemanticscholar.org
Table 1: Examples of Asymmetric Reactions Catalyzed by Bifunctional Amino-Thiourea Systems
| Reaction Type | Role of Catalyst | Typical Substrates | Outcome | References |
|---|---|---|---|---|
| Michael Addition | Dual activation of nucleophile (e.g., 1,3-dicarbonyl compound) and electrophile (nitroolefin). | 1,3-Dicarbonyl compounds, Ketones, Nitroolefins. | High yield and enantioselectivity in C-C bond formation. | chimia.chnih.govmdpi.com |
| Aza-Henry Reaction | Activation of nitroalkane and N-Boc imine. | Nitroalkanes, N-Boc imines. | Enantioselective synthesis of β-nitroamines. | nih.gov |
| Cycloetherification | Intramolecular oxy-Michael addition mediated by hydrogen bonding. | Hydroxy-α,β-unsaturated ketones. | Asymmetric synthesis of chiral oxygen heterocycles (e.g., tetrahydrofurans). | thieme-connect.com |
| Spiroketal Synthesis | Intramolecular hemiacetalization/oxy-Michael addition cascade. | Hydroxy-enone precursors. | Highly enantioselective formation of spiroketal frameworks. | nih.gov |
Formation of Coordination Networks
The ability of this compound to form extended networks is rooted in its capacity for strong intermolecular interactions, primarily through hydrogen bonding and coordination with metal ions. nih.gov The thiourea group is an excellent hydrogen-bond donor (N-H) and acceptor (C=S), while the primary amino group provides additional N-H donors. nih.govnih.gov
Crystal structure analyses of closely related derivatives, such as 1-(2-Aminoethyl)-3-phenylthiourea (B1224717), provide direct insight into the networking capabilities of this structural motif. In the solid state, these molecules are linked by intermolecular N—H···S and N—H···N hydrogen bonds. nih.govresearchgate.net These specific and directional interactions guide the self-assembly of the molecules into well-defined one-dimensional supramolecular structures, often described as "hydrogen-bonded tapes". nih.govresearchgate.netresearchgate.net
Beyond self-assembly, this compound is an effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The sulfur atom of the thiourea group and the nitrogen atoms from both the amino and thiourea moieties can act as donor sites to coordinate with various metal centers. nih.govnih.gov This polydentate character allows it to bridge multiple metal ions, leading to the formation of robust one-, two-, or three-dimensional networks. Researchers have successfully integrated thiourea-based ligands into MOFs, sometimes through post-synthetic modification, to create materials with tailored properties. rsc.orgnih.gov For example, thiourea-based MOFs have been designed with open metal sites for applications in selective gas separation. rsc.org
Table 2: Interactions and Network Formation with this compound
| Interaction Type | Participating Groups | Resulting Structure | Significance | References |
|---|---|---|---|---|
| Hydrogen Bonding | Thiourea (N-H, C=S), Amino (N-H). | 1D supramolecular "tapes" or other extended networks. | Predictable self-assembly in the solid state. | nih.govresearchgate.net |
| Metal Coordination | Thiourea (S, N), Amino (N). | Coordination polymers, Metal-Organic Frameworks (MOFs). | Formation of robust, porous materials with potential applications in catalysis and separation. | researchgate.netrsc.org |
Mechanistic Investigations of Biological Interactions in Vitro and Biophysical
Enzyme Modulation Studies
1-(2-Aminoethyl)thiourea and its related derivatives have been the subject of numerous studies to understand their influence on various enzymes. These investigations provide insight into the specific molecular pathways through which these compounds exert their inhibitory effects.
Thiourea (B124793) derivatives are recognized as potent inhibitors of urease, a nickel-dependent metalloenzyme. nih.gov The inhibitory mechanism is largely attributed to their structural similarity to urea (B33335), the natural substrate for the enzyme. Docking simulations and structure-activity relationship studies suggest that the thiourea moiety is capable of penetrating the narrow urea binding pocket of the enzyme. nih.gov
Once inside the active site, the sulfur and nitrogen atoms of the thiourea core are believed to chelate the two nickel ions (Ni²⁺) that are essential for the catalytic hydrolysis of urea. nih.gov This interaction with the nickel center blocks the binding of the substrate, urea, thereby inhibiting the enzyme's function. The inhibition by many thiourea derivatives has been characterized as rapid and reversible. nih.gov While this general mechanism is well-established for the thiourea class, specific kinetic data for this compound is not extensively detailed in the reviewed literature. However, the activity of related compounds underscores the potential of this structural class.
Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives This table presents data for related thiourea compounds to illustrate the general potency of this chemical class against urease.
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| N-monosubstituted thiourea (b19) | 0.16 ± 0.05 | Reversible | nih.gov |
| 1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)urea | 10.11 ± 0.11 | - | nih.gov |
| Acetohydroxamic acid (Standard) | 27.0 ± 0.5 | - | nih.gov |
Sirtuins are a class of NAD⁺-dependent lysine deacylase enzymes, and their inhibition has been explored for various therapeutic applications. Thiourea-based compounds have emerged as a class of mechanism-based inhibitors for these enzymes, particularly SIRT1, SIRT2, and SIRT3. nih.gov
The inhibitory mechanism involves structures like Nε-thiocarbamoyl-lysine, which contains a thiourea moiety. This "inhibitory warhead" is processed by the sirtuin enzyme as if it were a substrate. nih.gov However, the chemical reaction forms a longer-lived intermediate compared to the natural substrate, effectively halting the catalytic cycle and inhibiting the enzyme. nih.gov For instance, Nε-methyl-thiocarbamoyl-lysine has been identified as a potent inhibitory warhead against SIRT1/2/3. nih.gov Although direct mechanistic studies on this compound's interaction with SIRT2 are sparse, the proven efficacy of related thiourea structures highlights a promising avenue for investigation. scilit.comresearchgate.net
Table 2: Sirtuin Inhibition by Thiourea-Based Compounds Data for Nε-thiocarbamoyl-lysine analogs are presented to show the inhibitory potential of the thiourea warhead.
| Compound Class | Target Sirtuins | Mechanism | Reference |
|---|---|---|---|
| Nε-thiocarbamoyl-lysine | SIRT1/2/3 | Mechanism-based | nih.gov |
| Nε-methyl-thiocarbamoyl-lysine | SIRT1/2/3 | Mechanism-based | nih.gov |
Aminoethylisothiourea (AET), a tautomer of this compound, has been identified as an irreversible and competitive inhibitor of mushroom tyrosinase. nih.gov Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis. mdpi.com The primary mechanism of inhibition by AET is the chelation of the copper ions within the enzyme's active site. nih.gov This interaction is supported by UV-visible spectrum analysis of a tyrosinase-AET mixture, which shows a characteristic shoulder peak indicative of chelation. nih.gov
Kinetic studies reveal that the inhibition process is characterized by a lag period before a steady-state rate is achieved. This lag time corresponds to the period during which AET reacts with the o-quinone generated by the enzyme. nih.gov The length of this lag period and the degree of inhibition are dependent on the concentrations of AET, the substrate (L-3,4-dihydroxyphenylalanine), and tyrosinase itself. nih.gov The inhibition of the diphenolase activity of tyrosinase by AET demonstrates positive kinetic cooperativity. nih.gov
Table 3: Kinetic Profile of Tyrosinase Inhibition by Aminoethylisothiourea (AET)
| Parameter | Observation | Mechanism | Reference |
|---|---|---|---|
| Inhibition Type | Irreversible, Competitive | Chelation of active site copper | nih.gov |
| Lag Period | Present; increases with AET concentration | Reaction with enzymatically generated o-quinone | nih.gov |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary strategy for managing conditions like Alzheimer's disease. nih.gov While various heterocyclic compounds and thiourea derivatives have been synthesized and evaluated as cholinesterase inhibitors, specific mechanistic studies focusing on this compound are not extensively documented in the available literature. researchgate.netmdpi.com General inhibition pathways for cholinesterases can be reversible (competitive, noncompetitive, or uncompetitive) or irreversible, where the inhibitor forms a covalent bond with a key amino acid, often serine, in the active site. mdpi.com
α-Amylase and α-glucosidase are critical enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable sugars. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous studies have demonstrated that various thiourea derivatives possess potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov For example, certain synthesized thiourea derivatives have shown high potency against α-amylase, with IC₅₀ values of 122 and 115 µg/mL for specific compounds. researchgate.net Similarly, potent inhibition of α-glucosidase has been observed, with one compound exhibiting an IC₅₀ of 126 µg/mL. researchgate.net While these findings highlight the potential of the thiourea scaffold, specific inhibition profiles and mechanistic data for this compound against these enzymes require further investigation.
Table 4: Inhibitory Activity of Selected Thiourea Derivatives against α-Amylase and α-Glucosidase This table shows representative data for the broader class of thiourea derivatives.
| Compound | Enzyme | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Thiourea Derivative 1 | α-Amylase | 122 | researchgate.net |
| Thiourea Derivative 2 | α-Amylase | 115 | researchgate.net |
| Thiourea Derivative 1 | α-Glucosidase | 126 | researchgate.net |
| Thiourea Derivative 2 | α-Glucosidase | 200 | researchgate.net |
Antioxidant Activity Mechanisms
Thiourea and its derivatives, including this compound, are known to possess significant antioxidant properties. hueuni.edu.vnmdpi.com They function as powerful scavengers of reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and hydroxyl radical (OH⁻). hueuni.edu.vn The antioxidant capacity of these compounds is assessed through various assays, including their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS⁺). hueuni.edu.vnresearchgate.net
Theoretical and experimental studies on the mechanism of action suggest that thiourea derivatives primarily act via a Hydrogen Atom Transfer (HAT) mechanism. hueuni.edu.vnresearchgate.net In this process, the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. This mechanism is considered to be kinetically preferred over the Single Electron Transfer (SET) mechanism. hueuni.edu.vnresearchgate.net The presence of the thioamide (H-N-C=S) group is crucial for this activity, as the hydrogen atom can be donated from the nitrogen to the free radical. researchgate.net
Table 5: Antioxidant Activity Mechanisms of Thiourea Derivatives
| Mechanism | Description | Evidence | Reference |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the thioamide group to a free radical. | Kinetic calculations show HAT is the preferred mechanism over SET. | hueuni.edu.vnresearchgate.net |
| Single Electron Transfer (SET) | Transfer of a single electron to a free radical. | Considered a less significant pathway for thiourea derivatives compared to HAT. | hueuni.edu.vnresearchgate.net |
Receptor Binding and Protein Interaction Studies
The thiourea functional group is a versatile hydrogen-bond donor, enabling it to participate in molecular recognition and bind to various biological targets, including anions and receptor sites. researchgate.netresearchgate.net The two imine (-NH) groups can form strong, directional hydrogen bonds, mimicking binding processes found in biological systems. researchgate.net In vitro binding studies, often employing techniques like UV-Vis spectroscopy, are used to assess the affinity of thiourea-based receptors for different analytes. nih.govnih.gov These studies have shown that thiourea derivatives can selectively bind to various anions, with binding strength influenced by the acidity of the thiourea protons and the basicity of the anion. nih.govnih.gov The increased acidity of the thiourea group compared to its urea analogue generally results in a stronger affinity for anions. researchgate.netnih.gov
| Target Type | Primary Interaction | Significance | Source |
|---|---|---|---|
| Anions (e.g., F-, Cl-, H2PO4-) | Hydrogen Bonding | Forms 1:1 or 1:2 host-guest complexes. | researchgate.netnih.gov |
| Enzymes / Receptors | Hydrogen Bonding, π-π interactions | Potential for enzyme inhibition and receptor modulation. | biointerfaceresearch.com |
| Metal Cations | Coordination via Sulfur/Nitrogen atoms | Forms stable metal complexes with potential biological activity. | nih.govisca.me |
The characterization of complexes formed between thiourea ligands and proteins or other biological molecules is crucial for understanding their mechanism of action. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for this purpose. nih.govnih.gov NMR spectroscopy, in particular, can elucidate the stereochemical features of diastereomeric solvates formed between a chiral thiourea-based agent and an enantiomeric substrate. researchgate.net For example, studies on a thiourea derivative of 2-[(1R)-1-Aminoethyl]phenol have detailed its use as a chiral solvating agent, where complexation shifts in NMR signals help to determine the binding mechanism and stoichiometry. researchgate.netmdpi.com These characterization methods provide insights into the specific atoms involved in the interaction, the geometry of the complex, and the strength of the binding, which are essential for structure-activity relationship studies. nih.govnih.gov
Cellular Proliferation Modulation in In Vitro Models (Mechanistic Focus)
Thiourea derivatives have been identified as promising agents for modulating cellular proliferation, with many exhibiting potent anticancer properties in in vitro models. biointerfaceresearch.com The mechanism of action often involves the inhibition of key enzymes and receptors that are critical for cancer cell growth and survival. biointerfaceresearch.com
For instance, certain N,N'-diarylthioureas have shown the ability to inhibit tumor cell proliferation by targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com In vitro testing against various human cancer cell lines, such as HCT116 (colon), HepG2 (liver), and MCF7 (breast), has demonstrated significant cytotoxic activity, with IC50 values often comparing favorably to established chemotherapeutic drugs like doxorubicin. biointerfaceresearch.com A key mechanistic aspect is that some of these compounds exhibit selective toxicity, showing potent activity against cancer cells while being non-toxic to normal human cell lines. biointerfaceresearch.com This multi-targeted action and selectivity make thiourea derivatives attractive candidates for further investigation as anticancer agents. biointerfaceresearch.com
| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF7 (Breast) | Source |
|---|---|---|---|---|
| Thiourea Derivative 29 | 4.78 | 7.03 | 13.41 | biointerfaceresearch.com |
| Thiourea Derivative 30 | 3.16 | 3.79 | 16.96 | biointerfaceresearch.com |
| Thiourea Derivative 31 | 1.71 | 2.14 | 4.63 | biointerfaceresearch.com |
| Doxorubicin (Reference) | >IC50 of test compounds | >IC50 of test compounds | >IC50 of test compounds | biointerfaceresearch.com |
Effects on Cancer Cell Line Growth (Mechanistic Focus)
Thiourea derivatives have been a significant focus of anticancer research due to their ability to inhibit the growth of various cancer cell lines. mdpi.com Mechanistic studies reveal that these compounds can trigger programmed cell death, or apoptosis, a key process in eliminating cancerous cells.
Research on a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated significant cytotoxic activity against several human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562). nih.gov The activity of these compounds was found to be more potent than the conventional chemotherapy drug cisplatin in selected cell lines. nih.gov The primary mechanism identified was the induction of late-stage apoptosis. For instance, specific derivatives, such as those incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, were particularly effective. nih.gov One compound induced late apoptosis in up to 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov This pro-apoptotic activity suggests that these thiourea derivatives interfere with cellular pathways that regulate cell death, leading to the selective destruction of tumor cells. nih.gov
Further studies have shown that the cytotoxic effects are linked to the structural components of the thiourea derivatives. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a potent inhibitor of the K-Ras protein, a critical regulator of cell proliferation, significantly reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com Other derivatives have shown efficacy against breast cancer cell lines, with IC50 values ranging from 2.2 to 5.5 μM. biointerfaceresearch.com The anticancer mechanisms for various thiourea derivatives often involve the inhibition of key enzymes in carcinogenesis, such as the epidermal growth factor receptor (EGFR). biointerfaceresearch.comnih.gov
Table 1: Cytotoxic and Apoptotic Effects of Selected Thiourea Derivatives on Cancer Cell Lines
| Compound Type | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon Cancer) | Cytotoxicity, Apoptosis Induction | IC50 values ≤ 10 µM; Induced late apoptosis in up to 99% of cells. | nih.gov |
| 3-(trifluoromethyl)phenylthiourea analogs | K-562 (Leukemia) | Cytotoxicity, Apoptosis Induction | IC50 values ≤ 10 µM; Induced late apoptosis in up to 74% of cells. | nih.gov |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | Antiproliferative | IC50 value of 0.2 µM; Inhibits mutant K-Ras protein. | biointerfaceresearch.com |
Modulation of Cellular Pathways (e.g., IL-6 Levels)
Beyond direct cytotoxicity, thiourea derivatives can modulate specific cellular signaling pathways involved in inflammation and cancer progression. A key pathway of interest is the one involving Interleukin-6 (IL-6), a cytokine known to promote inflammation and contribute to the development of various cancers. nih.gov
Studies on 3-(trifluoromethyl)phenylthiourea derivatives revealed that they act as inhibitors of IL-6 secretion in both SW480 and SW620 colon cancer cell lines. The tested compounds decreased IL-6 levels by a significant margin of 23–63%. nih.gov This suggests a mechanism of action that includes anti-inflammatory effects, which can be crucial in the tumor microenvironment.
A related compound, Aminoethyl-isothiourea (AE-ITU), which is the thiol tautomeric form of this compound, has also been shown to modulate inflammatory responses. In human whole blood stimulated with streptococcal cell wall components, AE-ITU reduced the production of pro-inflammatory cytokines, including IL-6, by 70-100%. nih.gov The proposed mechanisms for these anti-inflammatory effects include the reduction of intracellular reactive oxygen species (ROS) levels or a direct impact on signal transduction pathways. nih.gov The modulation of nitric oxide (NO) was considered an unlikely mechanism for these effects. nih.gov
Table 2: Effect of Thiourea Derivatives on IL-6 Production
| Compound/Derivative | System/Cell Line | Stimulant | % Reduction in IL-6 | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon Cancer) | Endogenous | 23-63% | Inhibition of IL-6 secretion | nih.gov |
Antimicrobial Activity Mechanisms (In Vitro)
In Vitro Antibacterial and Antifungal Mechanisms
Thiourea and its derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action have been investigated against various pathogens. mdpi.comnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. mdpi.commdpi.com
The antibacterial mechanism can involve the disruption of fundamental cellular processes. For example, a thiourea derivative known as TD4 was found to be potent against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Mechanistic studies revealed that TD4 disrupts the integrity of the MRSA cell wall. nih.gov This is achieved by interfering with the NAD+/NADH homeostasis, a critical component of cellular metabolism and energy production. nih.gov The selective activity against Gram-positive bacteria may be due to differences in cell wall structure, as the outer membrane of Gram-negative bacteria provides a barrier against external toxins. nih.gov
Structure-Mechanism Relationships for Antimicrobial Potency
The antimicrobial potency of thiourea derivatives is intrinsically linked to their chemical structure. Specific substitutions on the thiourea scaffold can dramatically enhance or diminish their activity, pointing to clear structure-activity relationships (SAR). mdpi.comresearchgate.net
The presence and position of substituents on the phenyl ring of thiourea derivatives play a crucial role. For instance, the addition of trifluoromethyl groups at the meta-position has been shown to promote bacterial inhibitory action. researchgate.net Similarly, the presence of methyl groups and fluorine atoms on the phenyl ring can enhance antibacterial activity, likely due to the electronegative effects of these groups. researchgate.net The introduction of halogen components in general can promote effectiveness against various bacteria. researchgate.net
DNA/RNA Interaction Studies
The interaction of thiourea derivatives with nucleic acids like DNA and RNA represents a potential mechanism for their biological activities, particularly their anticancer effects. While this area is still under investigation, several studies suggest that these compounds can bind to DNA through various modes.
The primary mode of action for some metal complexes of thiourea, such as those with silver, is believed to involve binding to DNA and thiol-containing proteins. mdpi.com Molecular docking studies have provided insights into these potential interactions. For example, an adamantane-naphthyl thiourea conjugate was shown to interact with DNA through a mixed-binding mode. biointerfaceresearch.com The planar naphthyl group of the molecule intercalates, or inserts itself, between DNA base pairs, while other parts of the molecule interact with the minor grooves of the DNA helix. biointerfaceresearch.com
Other research has employed techniques like cyclic voltammetry and UV-vis spectroscopy to investigate the binding of nitrosubstituted acyl thioureas to DNA. researchgate.net These studies calculated the binding constants, which indicate the strength of the interaction between the small molecule and the DNA. researchgate.net Furthermore, it has been noted that thiourea itself can influence DNA structure by affecting the formation of DNA cross-links in cells treated with platinum-based chemotherapy agents. nih.gov This suggests that thiourea derivatives could potentially modulate the effects of other DNA-targeting drugs. The molecular docking analysis of some bis-thiourea derivatives has revealed interactions such as groove binding and incomplete contact with DNA. mdpi.com
Derivative Synthesis and Structure Activity Relationship Sar Elucidation
Design Strategies for Analogues and Homologues
The development of analogues and homologues of 1-(2-Aminoethyl)thiourea is guided by both rational design principles and high-throughput screening methods.
Rational drug design for derivatives of this compound often involves leveraging initial findings from structure-activity relationship (SAR) studies. For instance, after identifying a lead compound, subsequent design efforts focus on modifying specific parts of the molecule to enhance potency or alter properties. A key example is the development of antihypertensive agents based on the 1-(2-aminoethyl)-3-(substituted phenyl)thiourea framework. nih.gov In these studies, the primary amino group was considered essential for activity, while the substituted phenyl ring was systematically altered to probe its effect on efficacy. The selection of substituents is often based on their electronic (electron-donating or electron-withdrawing) and steric properties to establish a clear SAR. nih.govanalis.com.my For example, the synthesis of the 2,6-dichlorophenyl analogue was a result of rational modifications aimed at improving antihypertensive activity. nih.gov
Combinatorial chemistry provides a powerful strategy for rapidly generating large and diverse libraries of compounds, which can be screened to identify new lead structures. google.com This approach is highly applicable to the this compound scaffold. In a typical combinatorial approach, the core scaffold can be reacted with a wide array of building blocks in a parallel fashion. google.com
For example, a library of this compound derivatives could be generated using parallel array synthesis. This method involves reacting ethylenediamine (B42938) or a protected version thereof with a diverse set of isothiocyanates in separate reaction vessels, such as the wells of a microtiter plate. google.comgoogle.com This strategy allows for the creation of hundreds or thousands of unique compounds where the substituent on one of the thiourea (B124793) nitrogens is varied systematically. bioorganica.org.ua Such libraries are invaluable during the discovery phase of drug development to explore a vast chemical space and identify compounds with desired biological activity. google.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be broadly categorized by the position of the modification on the core structure.
One of the most common synthetic modifications involves the substitution at the nitrogen atoms of the thiourea group. The general and efficient synthesis of N,N'-disubstituted thioureas is often achieved through the reaction of an appropriate amine with an isothiocyanate. mdpi.com In the context of this compound, derivatives are typically prepared by reacting ethylenediamine (or a protected form) with a substituted phenyl isothiocyanate. nih.gov This reaction yields a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas.
Structure-activity studies on such series have revealed that the nature and position of the substituent on the phenyl ring significantly impact biological activity. nih.gov
Table 1: Examples of 1-(2-Aminoethyl)-3-(substituted phenyl)thiourea Derivatives and Their Antihypertensive Activity
| Compound | Phenyl Substitution | Reported Activity | Reference |
|---|---|---|---|
| 1 | 2,6-dichlorophenyl | Potent oral antihypertensive agent | nih.gov |
| 2 | Unsubstituted Phenyl | Used as a base for comparison | nih.gov |
| 3 | Other substituted phenyls | Varied activities forming SAR data | nih.gov |
The synthesis of related acylthiourea derivatives can be achieved by reacting an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate intermediate, which then reacts with an amine. mdpi.com
The terminal primary amino group of the this compound scaffold is a key site for further chemical elaboration, particularly for forming Schiff bases and heterocyclic conjugates.
Schiff Base Formation: Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. jptcp.com In this context, the amino group of this compound can be reacted with various aldehydes or ketones. Alternatively, a Schiff base can be formed first from ethylenediamine and an aldehyde, followed by a reaction with an isothiocyanate to form the thiourea moiety. rdd.edu.iqrdd.edu.iquobaghdad.edu.iq These reactions introduce an imine (C=N) linkage, which can be crucial for the biological profile of the molecule.
Heterocyclic Conjugates: The this compound structure can be conjugated to various heterocyclic systems. This is a common strategy to create hybrid molecules that may exhibit enhanced or novel biological activities. analis.com.my A notable example is the synthesis of 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea, where a benzimidazole (B57391) ring is linked to the thiourea moiety through the ethylenediamine bridge. analis.com.my In some cases, the thiourea moiety itself can be a precursor for forming a heterocycle. For instance, thiourea derivatives can undergo desulfurization and cyclization reactions to form heterocyclic structures like tetrazoles. mdpi.com The reaction of 1-(acyl/aroyl)-3-(substituted) thioureas with various reagents can also lead to the formation of heterocycles such as thiazolidene-2-imines and indeno[1,2-d] analis.com.myCurrent time information in Bangalore, IN.thiazepines. conicet.gov.ar
Table 2: Examples of Conjugate Synthesis Strategies
| Conjugate Type | Synthetic Approach | Starting Materials Example | Resulting Structure | Reference |
|---|---|---|---|---|
| Schiff Base Derivative | Condensation of amine with aldehyde, followed by reaction with isothiocyanate. | Ethylenediamine, Benzaldehyde, Acetyl chloride, Thiourea | N-(2-{[(Benzoyl)- (thiocarbamoyl)]-amino}-ethyl)-N-[chloro-(phenyl)-methyl]-benzamide | rdd.edu.iq |
| Heterocyclic Conjugate | Linking a pre-formed heterocycle to the ethylamine (B1201723) linker. | 2-aminobenzimidazole, Ethylenediamine, p-tolyl isothiocyanate | 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | analis.com.my |
| Heterocycle Formation | Cyclization of the thiourea derivative. | bis(2-aminoethyl)amine derived thiourea, HgCl₂, NaN₃ | Tetrazole derivative | mdpi.com |
Systematic Structure-Activity Relationship (SAR) Investigations
The systematic exploration of the structure-activity relationships (SAR) of this compound and its derivatives has been crucial in understanding how chemical modifications influence their biological activities. These investigations have primarily focused on derivatives where substituents are introduced at the terminal nitrogen atom of the thiourea moiety, leading to compounds with a wide range of pharmacological effects, including antihypertensive and anticancer properties.
Correlation of Structural Motifs with Biophysical Interactions
The interaction of this compound derivatives with biological targets is significantly influenced by their structural features. The thiourea backbone, with its capacity for hydrogen bonding through N-H groups and the sulfur atom, plays a pivotal role in these interactions. analis.com.my The unique electronic characteristics of the thiourea moiety allow for effective binding with various enzymes and receptors. analis.com.my
Studies on antihypertensive 1-(2-aminoethyl)-3-(substituted phenyl)thioureas have revealed critical structural requirements for activity. nih.gov The presence of the this compound core is essential, and modifications to the phenyl ring substituent dramatically alter the potency. For instance, the introduction of specific substituents on the phenyl ring can enhance the binding affinity to the target receptor, leading to improved antihypertensive effects. nih.gov
In the context of anticancer activity, the ethylenediamine linker connecting a benzimidazole moiety to the thiourea core has been shown to contribute to the compound's resonance structure and, consequently, its activity. analis.com.my The ability of the thiourea functional group to act as both a hydrogen bond donor (N-H) and a weak hydrogen bond acceptor (C=S) is instrumental in blocking enzymatic activity. analis.com.my
The following table summarizes the correlation between structural motifs of this compound derivatives and their observed biological interactions.
Table 1: Correlation of Structural Motifs of this compound Derivatives with Biophysical Interactions
| Structural Motif/Modification | Biophysical Interaction/Activity | Reference |
|---|---|---|
| This compound Core | Essential for antihypertensive activity | nih.gov |
| Substituted Phenyl Ring | Modulates antihypertensive potency | nih.gov |
| Ethylenediamine Linker | Contributes to resonance and anticancer activity | analis.com.my |
Impact of Electronic and Steric Effects on Mechanistic Activity
The electronic and steric properties of substituents on this compound derivatives have a profound impact on their mechanistic activity. These effects can alter the molecule's conformation, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.
In the development of antihypertensive agents, the substitution pattern on the phenyl ring of 1-(2-aminoethyl)-3-(phenyl)thioureas is a key determinant of activity. nih.gov The introduction of a 2,6-dichlorophenyl group resulted in a potent oral antihypertensive agent. nih.gov This suggests that both the electronic withdrawing nature of the chlorine atoms and the steric bulk they provide are important for optimal activity.
For anticancer applications, the interplay of electronic and steric effects is also critical. Studies on N-benzoyl-N'-phenylthiourea derivatives have indicated that electronic effects can be more influential than lipophilicity. analis.com.my The presence of electron-donating groups (EDGs) like methoxy (B1213986) and electron-withdrawing groups (EWGs) like fluorine on different parts of the molecule can enhance cytotoxic activity. analis.com.my For example, a methoxy group can increase electron density through resonance, while a fluorine atom can stabilize the compound by withdrawing electron density. analis.com.my
The steric hindrance introduced by bulky substituents can also modulate activity. While some bulk may be tolerated or even beneficial, excessively large groups can lead to a loss of activity, likely due to steric clashes with the binding site. analis.com.my
The table below illustrates the impact of electronic and steric effects on the activity of thiourea derivatives, including those with structural similarities to this compound.
Table 2: Impact of Electronic and Steric Effects on the Activity of Thiourea Derivatives
| Substituent/Effect | Impact on Activity | Example Compound Class | Reference |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -Cl) | Enhanced antihypertensive activity | 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea | nih.gov |
| Electron-Donating Groups (e.g., -OCH3) | Enhanced cytotoxic activity (in combination with EWGs) | N-benzoyl-N'-phenylthiourea derivatives | analis.com.my |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are crucial for activity.
While specific QSAR models exclusively for this compound are not extensively reported in the reviewed literature, QSAR studies on broader classes of sulfur-containing thiourea derivatives have been conducted and offer valuable insights. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov
For a series of sulfur-containing thiourea and sulfonamide derivatives with anticancer activity, QSAR models were developed using multiple linear regression (MLR). nih.govnih.gov The models revealed that properties like molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are key predictors of anticancer activity. nih.govnih.gov The frequency of specific bonds, such as C-N, also emerged as an important descriptor. nih.gov
The general process for building a QSAR model involves:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: A statistical method, such as MLR, is used to build an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
The insights gained from such QSAR models can guide the rational design of new this compound derivatives with potentially improved therapeutic properties. nih.gov For instance, a QSAR model for glutamate (B1630785) thiourea derivatives predicted that the bioisosteric replacement of an oxygen atom with sulfur in glutamate urea (B33335) heterodimers would lead to a new class of high-affinity ligands. nih.gov
The following table outlines key descriptors and findings from QSAR studies on thiourea derivatives.
Table 3: Key Descriptors and Findings from QSAR Studies of Thiourea Derivatives
| Descriptor Type | Key Descriptors | Finding | Reference |
|---|---|---|---|
| Physicochemical | Mass, Polarizability, Electronegativity, van der Waals volume, logP | Essential predictors for anticancer activity | nih.govnih.gov |
| Structural | Frequency of C-N bonds | Important for anticancer activity models | nih.gov |
Analytical and Emerging Non Clinical Applications
Reagents in Analytical Chemistry
The dual functionality of the amino and thiourea (B124793) groups in 1-(2-Aminoethyl)thiourea makes it a valuable reagent in analytical chemistry for both metal ion detection and chromatographic enhancements.
Thiourea derivatives are recognized for their role as chemosensors for detecting various environmental contaminants, including heavy metal ions. researchgate.net The sulfur and nitrogen atoms in the thiourea unit act as nucleophilic centers, enabling strong interactions with metal ions. researchgate.netaip.org This property has been harnessed to develop colorimetric and fluorescent sensors.
Research has demonstrated that sensors incorporating the thiourea moiety can selectively detect toxic metal ions such as mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺). aip.orgmdpi.comorientjchem.org For example, novel tris-allyl thiourea compounds synthesized from tris(2-aminoethyl)amine (B1216632) showed a strong affinity for Hg²⁺, Ag⁺, and Cu²⁺ in preliminary binding studies using UV-Vis spectroscopy. aip.org The interaction between the sensor and the metal ion often results in a visually perceptible color change or a change in fluorescence intensity, allowing for naked-eye detection or quantification through spectrometry. mdpi.comorientjchem.org
A thiourea-based chemosensor was reported to function as a fluorescence "on-off" sensor for the selective detection of Hg²⁺ ions, with a detection limit of 0.44 x 10⁻⁸ M. mdpi.com The binding of mercury ions caused a color change from pale green to bright yellow. mdpi.com Another study detailed a naphthyl thiourea-based sensor that exhibited a selective fluorescence turn-on mechanism for Ag⁺ ions with a detection limit of 3.82 μM. mdpi.com The development of these sensors is critical for monitoring environmental and biological systems for heavy metal contamination. mdpi.comrsc.org
Table 1: Thiourea-Based Sensors for Metal Ion Detection
| Thiourea Derivative Type | Detected Metal Ion(s) | Detection Method | Key Finding/Feature | Reference |
|---|---|---|---|---|
| Tris-allyl thiourea (from tris(2-aminoethyl)amine) | Hg²⁺, Ag⁺, Cu²⁺ | UV-Vis Spectroscopy | Demonstrated good affinity towards the selected metal cations. | aip.org |
| Ethyl thiourea compounds | Hg²⁺, Ag⁺ | Naked-eye (Colorimetric) | All synthesized compounds showed ability as naked-eye sensors. | orientjchem.org |
| Naphthyl thiourea-based sensor | Hg²⁺ | Fluorescence ("on-off") | Selective detection with a color change from pale green to yellow; LOD 0.44 x 10⁻⁸ M. | mdpi.com |
| Naphthyl thiourea-based sensor | Ag⁺ | Fluorescence ("turn-on") | Selective detection with a 2:1 complexation ratio; LOD 3.82 μM. | mdpi.com |
The chemical properties of this compound and its analogues are utilized to facilitate and enhance chromatographic separations. An analytical procedure for a derivative, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea, required a sample cleanup step using a cation-exchange microcolumn prior to High-Performance Liquid Chromatography (HPLC) separation. oup.com This cleanup step, which yielded highly reproducible results, leverages the basic amino group that can be protonated, allowing for selective retention on the cation-exchange resin. oup.com
Furthermore, the thiourea moiety itself is a useful structural component for derivatization in liquid chromatography. Isothiocyanates are employed as derivatization reagents for amines, creating thiourea derivatives that can be readily separated and detected using techniques like liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net The thiourea structure formed is efficiently cleaved during collision-induced dissociation, yielding a single, intense product ion that improves detection sensitivity. researchgate.net In other applications, thiourea has been used as a t₀ marker, a substance used to determine the void volume of an HPLC column, which is a fundamental parameter in chromatographic analysis. drexel.edu
Table 2: Chromatographic Application of a this compound Derivative
| Analyte | Technique | Column | Detection | Key Enhancement | Reference |
|---|---|---|---|---|---|
| 1-(2-aminoethyl)-3-(2,6-dichlorophenyl) thiourea | HPLC | 10 μ C18 | UV at 254 nm | Sample cleanup using a cation-exchange microcolumn prior to HPLC separation. | oup.com |
Supramolecular Chemistry and Anion Recognition
In supramolecular chemistry, the design of synthetic receptors for the selective binding of anions is a significant area of research. Thiourea-based molecules, including those derived from this compound, are excellent candidates for this purpose due to the strong hydrogen-bond-donating capabilities of their N-H protons. rsc.orgnih.govfrontiersin.orgrsc.org
The structure of this compound can be incorporated into more complex architectures to create highly effective anion receptors. A common strategy involves using tris(2-aminoethyl)amine as a central scaffold to synthesize tripodal tris-thiourea receptors. nih.govresearchgate.netresearchgate.net This tripodal design creates a pre-organized cavity or cleft that is well-suited for encapsulating an anion. researchgate.net The binding occurs primarily through multiple hydrogen bonds between the thiourea N-H groups of the receptor and the anion. rsc.orgresearchgate.net
The stability of the resulting receptor-anion complex is influenced by several factors, including the number of hydrogen bond donor sites; increasing the number of N-H moieties generally leads to higher binding affinity. rsc.org The choice of solvent also plays a critical role, with low-polarity solvents often favoring stronger binding by reducing competition for hydrogen bonding with the anion. rsc.orgrsc.org Electrochemical methods have been used to assess the binding affinity of these tripodal thiourea receptors at liquid-liquid interfaces, confirming the formation of stable complexes with various anions. rsc.orgrsc.org
The selectivity of thiourea-based receptors for specific anions is governed by a combination of factors related to both the host (receptor) and the guest (anion). The acidity of the thiourea N-H protons is a key determinant; thiourea groups are more acidic than their urea (B33335) counterparts, which leads to stronger anion binding. frontiersin.orgresearchgate.net
Studies have revealed distinct selectivity trends. For halide anions, the binding affinity typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.org The strong affinity for fluoride (B91410) is attributed to its high basicity, which promotes powerful hydrogen-bonding interactions. frontiersin.org For oxoanions, the selectivity is influenced by the anion's geometry and its ability to form multiple hydrogen bonds. Receptors often show a preference for tetrahedral or trigonal planar oxoanions that fit well within the binding cavity. rsc.org For instance, one tripodal receptor demonstrated unusual selectivity for spherical anions like chloride over trigonal planar anions like nitrate. rsc.org Detailed spectroscopic (NMR, UV-vis) and computational studies are often employed to elucidate the precise binding modes and conformational preferences that dictate this selectivity. nih.govnih.govresearchgate.net
Table 3: Anion Binding and Selectivity of Thiourea-Based Receptors
| Receptor Type | Anion(s) Studied | Method | Selectivity Trend/Key Finding | Reference |
|---|---|---|---|---|
| Tripodal thiourea | Cl⁻, Br⁻, NO₃⁻, ClO₄⁻, etc. | Electrochemistry | High stability constants in low polarity solvents; selective for spherical anions (Cl⁻ over NO₃⁻). | rsc.orgrsc.org |
| Chiral tris(thiourea) from tris(2-aminoethyl)amine | Cl⁻, HSO₄⁻ | NMR, VCD, Computation | Acts as an effective receptor; selectivity related to the high binding constant of Cl⁻. | nih.govresearchgate.net |
| Molecular cleft with thiourea groups | Halides, Oxoanions | UV-Vis | Halide affinity: F⁻ > Cl⁻ > Br⁻ > I⁻. Oxoanion affinity: H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. | frontiersin.org |
| Thiourea with pyridine (B92270) and amine units | F⁻, Cl⁻, CH₃CO₂⁻, H₂PO₄⁻, etc. | UV-Vis, Fluorescence, NMR | High affinity for basic anions, with a particularly high affinity for fluoride (log K₁ = 5.98). | nih.govnih.gov |
Agrochemical Science Applications (Mechanistic Perspectives)
Thiourea derivatives are a significant class of compounds in agrochemical science, demonstrating a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. acs.orgscribd.comnih.gov The incorporation of a thiourea group into a molecule can enhance its agrochemical properties by improving physical characteristics like solubility or by acting as a bioactive linker. acs.org
From a mechanistic perspective, thiourea-based compounds are thought to exert their effects through various modes of action. As fungicides, they can inhibit the growth and reproduction of pathogens, thus protecting crops from diseases. nih.gov Some derivatives function as insect growth regulators, which can control pest populations at low concentrations without harming beneficial insects. scribd.com The N-H and C=S bonds present in the thiourea structure can also engage in coordination interactions with metal ions, a property that has been applied to the remediation of heavy metals from contaminated environments. acs.org While specific mechanistic studies on this compound in agrochemical applications are not extensively detailed, the general efficacy of the thiourea class suggests that its biological activity is linked to the unique chemical reactivity of the thiourea functional group. acs.orgnih.gov
Role as Insecticides and Fungicides (Mechanistic Perspectives)
Thiourea and its derivatives are a significant class of organosulfur compounds that have garnered attention in agrochemical research for their broad spectrum of biological activities, including insecticidal and fungicidal properties. acs.org While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the insecticidal and fungicidal actions can be inferred from the broader family of thiourea derivatives. The general structure of thiourea, with its sulfur and two amino groups, allows for the formation of biologically active moieties. acs.org
The insecticidal activity of thiourea compounds is well-documented. acs.org For instance, novel thiourea and isothiourea compounds have demonstrated significant activity against key sap-feeding insect pests like Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly) in laboratory bioassays. researchgate.net The mechanism for some thiourea derivatives involves acting as insect growth regulators. For example, complex derivatives incorporating a (2-Aminoethyl)carbamothioyl moiety have been synthesized and evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis. nih.gov Research into other complex thiourea derivatives has shown that their insecticidal efficacy may stem from the presence of specific chemical groups that enhance their toxicological profile against insect larvae. nih.gov
In terms of fungicidal activity, thiourea derivatives have shown efficacy against a range of plant pathogens. acs.org The fungicidal mechanism, much like the insecticidal action, is often tied to the specific structural characteristics of the derivative. For example, certain benzothiazole (B30560) derivatives containing a thiourea moiety have demonstrated potent antifungal effects. mdpi.com The presence of both the thiourea group and other functional moieties can lead to significant inhibition of fungal growth. acs.org
Table 1: Examples of Insecticidal and Fungicidal Activity of Thiourea Derivatives
| Compound Type | Target Organism(s) | Observed Effect |
|---|---|---|
| Diaryl-substituted isothioureas | Myzus persicae, Bemisia tabaci | Activity against sap-feeding insects |
| Complex oxopropylthiourea derivative | Spodoptera littoralis (cotton leafworm) | Larvicidal activity |
| Triazone derivatives with hydrazone moieties | Various plant fungi | Broad-spectrum fungicidal activity |
| Thiourea-benzothiazole derivatives | Various bacteria and fungi | Antimicrobial and antifungal effects |
Herbicidal Activity Mechanisms
The herbicidal potential of thiourea derivatives has been an area of active investigation, with research indicating that their mode of action often involves the inhibition of crucial plant enzymes. acs.orgmdpi.com While specific studies on the herbicidal mechanism of this compound are limited, the general mechanism for many herbicidal thioureas is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). mdpi.comokstate.edu
AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. okstate.edu By inhibiting this enzyme, thiourea derivatives disrupt protein synthesis, leading to the cessation of plant growth and eventual death. acs.orgmdpi.com Structure-activity relationship studies on various novel thiourea derivatives have shown a correlation between their chemical structure and their ability to inhibit AHAS and exhibit herbicidal effects against weeds like Digitaria adscendens and Amaranthus retroflexus. acs.orgmdpi.com For example, certain N-acyl thiourea derivatives have demonstrated significant inhibition of the root growth of species like Brassica napus L. acs.org
The efficacy of these compounds can be comparable to or even exceed that of commercial herbicides. acs.orgmdpi.com Molecular docking studies have further supported the hypothesis that these compounds bind to the active site of AHAS, elucidating the possible mechanism of their herbicidal activity. acs.orgmdpi.com
Table 2: Herbicidal Activity of Certain Thiourea Derivatives
| Derivative Class | Target Weed(s) | Proposed Mechanism |
|---|---|---|
| Pyrimidine thioureas | Digitaria adscendens, Amaranthus retroflexus | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| Aniline thioureas | Digitaria adscendens, Amaranthus retroflexus, Brassica napus L. | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| p-menth-3-en-1-amine thioureas | Annual ryegrass | Not specified, but showed excellent herbicidal activity |
Material Science Applications (e.g., Polymer Additives, Surface Modifiers)
The unique chemical structure of this compound, featuring both a reactive amino group and a thiourea moiety, makes it a candidate for various applications in material science, particularly as a polymer additive and surface modifier. The nitrogen and sulfur atoms in the thiourea group can act as electron donors, which is a valuable property for surface passivation and defect healing in materials. researchgate.net
A notable application of a related compound, amidine thiourea, is as a multifunctional modifier at the interface of perovskite solar cells. In this context, the thiourea group helps to passivate defects and reduce lead leakage through coordination and hydrogen bonding interactions, ultimately enhancing the power conversion efficiency and stability of the solar cells. researchgate.net
Furthermore, the "2-aminoethyl" portion of the molecule provides a reactive site for incorporation into polymer structures. Bifunctional fluorescent molecular probes have been developed that integrate a polymerizable 2-aminoethyl methacrylate (B99206) unit and a thiourea binding motif into a benzoxadiazole core. kobv.de These probes can be incorporated into molecularly imprinted polymers, demonstrating the utility of the aminoethyl and thiourea functionalities in creating advanced sensor materials. kobv.de The amino group allows for covalent bonding to the polymer backbone, while the thiourea group can act as a receptor for specific analytes. kobv.de
Thiourea dioxide has also been utilized as a green and efficient reducing agent in a type of polymerization known as activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP). uc.pt This indicates the potential role of thiourea-containing compounds in controlling and mediating polymerization reactions for a wide range of monomers. uc.pt
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies
While established methods for synthesizing thiourea (B124793) derivatives exist, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-(2-Aminoethyl)thiourea and its analogues.
Green Chemistry Approaches: Current syntheses often rely on conventional heating and organic solvents. Future methodologies could explore microwave-assisted synthesis, which has been shown to be a rapid route for various thiourea derivatives, potentially reducing reaction times and energy consumption. The use of greener solvents or even solvent-free reaction conditions should be investigated to minimize environmental impact.
Catalytic and One-Pot Reactions: The development of novel catalysts could enhance the efficiency and selectivity of the synthesis. For instance, exploring bifunctional phosphonium (B103445) salt catalysis has proven effective for asymmetric annulation reactions involving thiourea moieties. researchgate.net One-pot multicomponent reactions, which allow the assembly of complex molecules from simple precursors in a single step, represent another promising avenue for creating diverse libraries of this compound derivatives with high atom economy.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch production. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates like isothiocyanates and facilitate easier purification and scale-up for potential industrial applications.
Solid-Phase Synthesis: For the rapid generation of a large number of derivatives for screening purposes, solid-phase synthesis methodologies could be adapted. This would involve immobilizing the this compound backbone or a precursor on a solid support and subsequently modifying it, streamlining the purification process.
Deeper Mechanistic Elucidation of Biological Interactions
A comprehensive understanding of how this compound interacts with biological targets at the molecular level is crucial for rational drug design and the discovery of new applications.
Structural Biology Studies: There is a need for high-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy. Determining the crystal structures of this compound and its derivatives in complex with their biological targets (e.g., enzymes, receptors) would provide precise insights into binding modes. Such studies have been instrumental in understanding how other thiourea derivatives interact with targets like tyrosinase by bridging copper ions in the active site. nih.gov
Advanced NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR, and rotating-frame Overhauser effect spectroscopy (ROESY) can be employed to study the binding interactions of this compound with its biological partners in solution. acs.org These methods can identify the specific parts of the molecule involved in binding and provide information on the conformation of the bound ligand, which is essential for understanding structure-activity relationships (SAR).
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be used to quantitatively characterize the thermodynamics and kinetics of binding interactions. This data is vital for comparing the binding affinities of different derivatives and for understanding the driving forces behind molecular recognition.
Novel Computational Approaches for Predictive Modeling
Computational chemistry and bioinformatics offer powerful tools to accelerate the discovery and optimization of this compound derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. nih.gov These models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. analis.com.my
Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide a dynamic view of the interaction between this compound and its biological targets. mdpi.com These simulations can help understand the conformational changes that occur upon binding, the role of solvent molecules, and the stability of the ligand-target complex over time.
Machine Learning and AI: The application of machine learning algorithms to large datasets of thiourea derivatives can uncover complex SARs that are not apparent from traditional analysis. nih.gov AI-driven platforms can be used for de novo design of novel this compound-based compounds with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.
Off-Target Prediction and Toxicology: A significant challenge in drug development is predicting and avoiding off-target effects. nih.gov Computational frameworks can be used to screen this compound and its derivatives against a wide range of known protein structures to predict potential off-target interactions and flag potential toxicities early in the development process. nih.govuni-konstanz.de
Table 1: Future Computational Modeling Approaches for this compound Research. This table outlines novel computational methods that can be applied to investigate this compound, their specific applications, and the potential outcomes of such research.
Exploration of New Application Domains
The unique chemical properties of the thiourea group, including its ability to form strong hydrogen bonds and coordinate with metal ions, suggest that this compound could have applications beyond its current scope. mdpi.com
Materials Science: The ability of thiourea derivatives to act as ligands for a wide range of metal centers could be exploited in the development of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in gas storage, separation, or catalysis. Furthermore, the amino and thiourea groups make it a candidate for incorporation into functional polymers, potentially as a monomer for creating materials with specific recognition properties, such as molecularly imprinted polymers (MIPs) for sensing applications. researchgate.net
Catalysis: Thioureas are known to act as effective organocatalysts, primarily through hydrogen bonding interactions that can activate substrates. Future research could explore the catalytic potential of this compound and its chiral derivatives in asymmetric synthesis.
Corrosion Inhibition: Thiourea and its derivatives have been studied as corrosion inhibitors for various metals in acidic media. The presence of nitrogen and sulfur atoms allows for strong adsorption onto metal surfaces. The potential of this compound in this domain, particularly for the protection of steel and copper alloys, remains an open area for investigation.
Agricultural Chemistry: Given the diverse biological activities of thiourea derivatives, there is potential for developing new pesticides or plant growth regulators based on the this compound scaffold. Its metal-chelating properties could also be relevant for applications in plant nutrition and soil remediation.
Interdisciplinary Research Opportunities
The full realization of the potential of this compound will require a concerted effort from researchers across multiple disciplines. researchgate.net
Chemistry-Biology Interface: Collaborations between synthetic organic chemists and molecular biologists are essential. Chemists can design and synthesize novel derivatives, while biologists can perform high-throughput screening and detailed mechanistic studies to evaluate their biological effects. researchgate.net
Computational and Experimental Synergy: A tight feedback loop between computational scientists and experimental chemists/biologists will be crucial. Computational predictions can guide experimental work, while experimental results can be used to refine and validate computational models, leading to a more efficient discovery pipeline. fau.eu
Materials Science and Engineering: Partnerships between chemists and materials scientists could lead to the development of novel "smart" materials. For example, integrating this compound into polymer backbones could create sensors capable of detecting specific anions or metal ions. researchgate.net
Pharmacology and Medicine: For derivatives showing promise as therapeutic agents, collaboration with pharmacologists, toxicologists, and clinicians will be necessary to advance them through preclinical and eventually clinical development. This includes studying their pharmacokinetics, pharmacodynamics, and safety profiles. nih.gov
By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop new technologies, tools, and therapies that address challenges in medicine, materials science, and beyond.
Compound List
Q & A
Q. What factors determine the stability of this compound under varying storage and experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
